1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-7-9-15(10-8-13)11-12-17(18)16-6-4-3-5-14(16)2/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTPGOUCJJGJIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30852190 | |
| Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58764-87-7 | |
| Record name | 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Standard Alkaline Hydroxide Method
- Catalyst : 20% aqueous NaOH (5 mL)
- Solvent : Ethanol (15 mL)
- Conditions : Stirring at room temperature for 2–3 hours.
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and recrystallization from ethanol.
Optimized Potassium Hydroxide Protocol
Modifications :
- Catalyst : KOH (10 mol%)
- Solvent : Methanol
- Temperature : 50°C
- Reaction Time : 1.5 hours
Advantages : Faster kinetics and higher yields (88–90%) due to improved enolate stability.
Acid-Catalyzed Synthesis
Sulfuric Acid in 1,4-Dioxane
- Catalyst : 98% H$$2$$SO$$4$$ (20 mmol)
- Solvent : 1,4-Dioxane (2 mL)
- Conditions : Heating at 90°C under nitrogen for 2 hours.
- Workup : Extraction with ethyl acetate, washing with brine, and column chromatography (petroleum ether:ethyl acetate = 50:1).
Yield : 95% (reported for a structurally analogous chalcone).
Hydrochloric Acid in Ethanol
Modifications :
- Catalyst : 10% HCl (aqueous)
- Solvent : Ethanol
- Temperature : Reflux (78°C)
- Reaction Time : 4 hours
Yield : 75–78% (lower due to competing side reactions).
Solvent and Catalyst Effects
Table 1: Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (20%) | Ethanol | 25 | 3 | 80–85 |
| KOH (10 mol%) | Methanol | 50 | 1.5 | 88–90 |
| H$$2$$SO$$4$$ | 1,4-Dioxane | 90 | 2 | 95 |
| HCl (10%) | Ethanol | 78 | 4 | 75–78 |
Key Observations :
- Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates in acid-catalyzed conditions.
- Methanol improves base-catalyzed yields due to better solubility of intermediates.
Industrial-Scale Production
Continuous Flow Reactors
Advantages :
Microwave-Assisted Synthesis
Conditions :
- Power : 300 W
- Time : 10–15 minutes
- Solvent : Ethanol
Yield : 89–92% (achieved via rapid dielectric heating).
Purification Techniques
Column Chromatography
Recrystallization
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has shown potential in several therapeutic areas:
- Anticancer Activity: Research indicates that chalcones can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and inhibition of specific signaling pathways. For instance, studies have demonstrated that derivatives can inhibit cyclin-dependent kinases, leading to G1 phase arrest in cancer cells .
- Antimicrobial Properties: The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been evaluated for their efficacy against drug-resistant strains, suggesting potential as novel antibacterial agents.
- Monoamine Oxidase Inhibition: The compound has been studied for its ability to inhibit monoamine oxidase B, an enzyme linked to neurodegenerative diseases such as Parkinson's disease. In vitro studies suggest that it may serve as a precursor for developing neuroprotective agents.
Material Science
In materials science, 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is utilized in the development of:
- Dyes and Pigments: Its structural properties contribute to the stability and colorfastness of synthetic dyes.
- Polymers: The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Anticancer Activity
A study published in Molecules explored the anticancer effects of various chalcone derivatives, including 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one. The research highlighted its ability to induce apoptosis in human leukemia cells by modulating key regulatory proteins involved in cell cycle progression .
Antimicrobial Efficacy
Research conducted on chalcone derivatives demonstrated their effectiveness against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The study emphasized the potential of these compounds as alternatives to conventional antibiotics.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy groups enhance electron density, improving stability and solubility, while chloro and bromo substituents increase electrophilicity .
- Hydrogen Bonding: The 2-hydroxyphenyl derivative forms intramolecular hydrogen bonds, which may reduce genotoxicity and enhance DNA-protective effects .
- Planarity : All derivatives maintain a planar α,β-unsaturated ketone core, critical for conjugation and biological activity .
Physical and Spectral Data
Biological Activity
1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications, particularly in the fields of cancer treatment, anti-inflammatory responses, and antimicrobial properties. This article explores the biological activity of this specific chalcone derivative, highlighting research findings, case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The molecular formula for 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one is C17H16O. The compound features two aromatic rings (2-methylphenyl and 4-methylphenyl) connected by a prop-2-en-1-one moiety, which contributes to its reactivity and biological activity.
Anticancer Properties
Research indicates that chalcones exhibit significant anticancer properties. A study focusing on chalcone derivatives demonstrated their ability to induce apoptosis in melanoma cells through mechanisms involving cell cycle arrest and modulation of key proteins associated with apoptosis (e.g., Bax/Bcl-xL ratio and caspase activation) .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Effect on Cancer Cells |
|---|---|
| Cell Cycle Arrest | Induces G2/M phase arrest |
| Apoptosis Induction | Increases pro-apoptotic proteins |
| DNA Damage Response | Activates ATM kinase |
Anti-inflammatory Effects
Chalcones have also been studied for their anti-inflammatory properties. They inhibit various inflammatory pathways by modulating enzyme activity, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response .
Antimicrobial Activity
The antimicrobial potential of 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one has been explored in various studies. Its derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi, suggesting a broad spectrum of antimicrobial activity .
Case Studies
Case Study 1: Antiproliferative Effects in Melanoma
A recent study investigated the antiproliferative effects of a chalcone derivative on melanoma cells. The results indicated significant inhibition of cell proliferation, with mechanisms involving cell cycle modulation and apoptosis induction being elucidated through various assays .
Case Study 2: Anti-inflammatory Activity
Another study highlighted the anti-inflammatory effects of chalcone derivatives. The findings demonstrated that these compounds could significantly reduce inflammation markers in vitro, suggesting their potential as therapeutic agents in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of chalcones is often influenced by their structural components. For instance, the presence of methyl groups on the phenyl rings appears to enhance their reactivity and interaction with biological targets compared to other chalcones lacking such substitutions .
Table 2: Comparison of Chalcone Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Two methyl groups on phenyl rings | Anticancer, Anti-inflammatory |
| 1-(4-Hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methyl | Moderate anticancer |
| 3-(4-Methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one | Methoxy group present | Antimicrobial |
Q & A
Basic: How can researchers optimize the synthesis of 1-(2-methylphenyl)-3-(4-methylphenyl)prop-2-en-1-one to maximize yield and purity?
Methodological Answer:
Synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and benzaldehydes under alkaline conditions. Key factors include:
- Temperature control : Reactions at 0–50°C minimize side products like retro-aldol adducts .
- Catalyst selection : KOH in ethanol is standard, but NaOH or phase-transfer catalysts may improve regioselectivity for bulky substituents .
- Solvent systems : Ethanol or methanol are common, but mixed solvents (e.g., ethanol-water) can enhance crystallinity for easier purification .
Post-synthesis, recrystallization using ethyl acetate/hexane mixtures is recommended for purity (>95% by HPLC) .
Basic: What spectroscopic and crystallographic techniques are critical for confirming the structure of this chalcone derivative?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry (E/Z configuration) and intramolecular H-bonding (e.g., O–H⋯O in the enone system). Monoclinic P21/c space group is common, with cell parameters like a = 11.340 Å, β = 117.71° .
- 1H NMR : Key signals include δ 7.8–8.1 ppm (enone protons) and δ 2.3–2.5 ppm (methyl groups) .
- IR spectroscopy : Strong C=O stretches at ~1650 cm⁻¹ and conjugated C=C at ~1600 cm⁻¹ confirm the α,β-unsaturated ketone backbone .
Advanced: How can computational methods like DFT or AIM theory resolve discrepancies in experimental vs. predicted electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity. For example, methoxy substituents lower the HOMO-LUMO gap by 0.5–1.0 eV, enhancing charge transfer in nonlinear optical applications .
- Atoms-in-Molecules (AIM) theory : Analyzes bond critical points (BCPs) to validate intramolecular H-bonds (e.g., O–H⋯O with ρ ≈ 0.05 a.u.) observed in crystallography .
Discrepancies often arise from solvent effects or crystal packing forces, requiring hybrid functional (e.g., B3LYP-D3) calculations with implicit solvation models .
Advanced: How should researchers address contradictory reports on the pharmacological activity of this compound (e.g., antimalarial vs. genotoxic effects)?
Methodological Answer:
- Dose-response profiling : In vitro assays (e.g., Ames test for mutagenicity) at varying concentrations (1–100 µM) can differentiate cytotoxic vs. therapeutic thresholds .
- Cell-line specificity : Test activity across multiple models (e.g., Leishmania vs. mammalian cells) to identify selective toxicity mechanisms .
- Redox profiling : Use DPPH/ABTS assays to quantify antioxidant capacity, which may counteract genotoxicity via ROS scavenging .
Advanced: What crystallographic refinement strategies are recommended for resolving disordered structures of this chalcone?
Methodological Answer:
- SHELXL refinement : Apply ISOR and DELU restraints to manage thermal motion in methyl groups or aromatic rings .
- Twinned data handling : For monoclinic systems with β ≈ 90°, use TWIN/BASF commands in SHELXL to refine twin fractions .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts contributing 15–20% to crystal packing) to validate refinement .
Advanced: How do substituent positions (2-methyl vs. 4-methyl) influence the compound’s solid-state packing and bioactivity?
Methodological Answer:
- Steric effects : 2-methyl groups introduce torsional strain, reducing coplanarity between aromatic rings (dihedral angles ≈ 20–30° vs. ~10° for 4-methyl derivatives) .
- Bioactivity : 4-methyl substituents enhance lipophilicity (logP +0.3), improving membrane permeability in antileishmanial assays .
- Crystal packing : 2-methyl derivatives favor C–H⋯π interactions, whereas 4-methyl analogs form stronger π-π stacks (distance ≈ 3.5 Å) .
Advanced: What validation steps are critical when reporting X-ray crystallographic data for this compound?
Methodological Answer:
- Data completeness : Ensure I/σ(I) > 2.0 up to θ ≈ 25° (Mo-Kα radiation) .
- R-factor convergence : Target R1 < 0.05 and wR2 < 0.15 after full-matrix refinement .
- PLATON checks : Use ADDSYM to detect missed symmetry and SQUEEZE for solvent-accessible voids .
Advanced: How can researchers differentiate between solution-phase and solid-state reactivity of this chalcone?
Methodological Answer:
- UV-Vis spectroscopy : Compare λmax in solution (e.g., 350 nm in DMSO) vs. solid-state (bathochromic shifts due to exciton coupling) .
- Cyclic voltammetry : Measure redox potentials in acetonitrile to identify solution-phase electron transfer pathways absent in crystals .
- Hot-stage microscopy : Monitor melting/recrystallization events (mp ≈ 160–180°C) to correlate polymorphic forms with reactivity .
Advanced: What strategies mitigate oxidative degradation during long-term stability studies?
Methodological Answer:
- Accelerated aging : Store samples at 40°C/75% RH with O2 absorbers; monitor degradation via HPLC (e.g., 5–10% loss over 6 months) .
- Antioxidant additives : Co-formulate with 0.1% w/w ascorbic acid to stabilize the enone system .
- Light exclusion : Use amber vials to prevent UV-induced [2+2] cycloaddition reactions .
Advanced: How can researchers resolve contradictions between theoretical and experimental dipole moments?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
